molecular formula C21H13F2N3O3 B2660806 (2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327180-57-3

(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2660806
CAS No.: 1327180-57-3
M. Wt: 393.35
InChI Key: ZQWWAIOUGHHEQL-DAFNUICNSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is an organic compound with the molecular formula C21H13F2N3O3 and a molecular weight of 393.3 . It is a chromene derivative characterized by an imino linkage to a 2,4-difluorophenyl group and a carboxamide moiety connected to a pyridin-2-yl ring. This specific structural class, which incorporates a 7-hydroxy chromene core, is often explored in scientific research for its potential biological and photophysical properties . Researchers value this compound as a key intermediate or scaffold in the development of novel substances for various fields, including medicinal chemistry and materials science. Its exact mechanism of action and primary research applications are areas of active investigation and are dependent on the specific experimental context. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or for any personal use.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O3/c22-13-5-7-17(16(23)10-13)25-21-15(20(28)26-19-3-1-2-8-24-19)9-12-4-6-14(27)11-18(12)29-21/h1-11,27H,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWWAIOUGHHEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the Pyridinyl Moiety: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the chromene core can be oxidized to form a ketone or quinone derivative.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of chromene-3,7-dione derivatives.

    Reduction: Formation of 2-[(2,4-difluorophenyl)amino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chromene core and functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, by binding to its molecular targets and altering their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and related chromene derivatives, including those synthesized in :

Compound Name / ID Core Structure Position 2 Substitution Position 3 Substitution Position 7 Substitution Additional Features
Target Compound 2H-chromene 2,4-Difluorophenylimino (Z) N-(pyridin-2-yl) carboxamide Hydroxy Rigid planar imino group
Compound 3 4H-chromene 2-Chlorobenzylidene N-Benzamide - 2-Chlorophenyl at position 4
Compound 4 Chromeno[2,3-d]pyrimidine 2-Chlorobenzylidene Pyrimidinone ring - Fused pyrimidinone system

Key Observations :

Fluorine vs. Fluorine’s smaller atomic size may also reduce steric hindrance .

Hydroxy Group : The 7-hydroxy substituent in the target compound likely improves aqueous solubility and hydrogen-bonding capacity, absent in compounds.

Heterocyclic Moieties: The pyridin-2-yl carboxamide may offer superior metal-coordination and π-π stacking interactions compared to the benzamide in Compound 3 or the pyrimidinone in Compound 4.

Hypothesized Pharmacological Properties

While direct pharmacological data for the target compound is unavailable in the provided evidence, comparisons can be inferred from structural analogs:

  • Metabolic Stability : Fluorinated aromatic systems resist oxidative degradation more effectively than chlorinated analogs, suggesting longer half-life for the target compound .
  • Target Affinity : The pyridine ring’s nitrogen atom may enhance interactions with enzymes or receptors (e.g., kinases) compared to purely aromatic substituents in compounds.
  • Solubility : The 7-hydroxy group likely increases polarity, improving bioavailability over lipophilic derivatives like Compound 3.

Biological Activity

The compound (2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14F2N4O3
  • Molecular Weight : 364.32 g/mol
  • Chemical Structure : The compound features a chromene backbone substituted with a difluorophenyl imine and a pyridine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase activation and cell cycle arrest. For instance, it has been observed that derivatives with similar structures can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.4Apoptosis via caspase activation
MCF-7 (breast cancer)12.3Inhibition of tubulin polymerization
A549 (lung cancer)10.5Induction of oxidative stress

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antidiabetic Effects

Research indicates that chromene derivatives may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The compound has been shown to activate AMPK signaling pathways, which play a critical role in glucose metabolism .

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7, leading to DNA fragmentation.
  • Cell Cycle Arrest : By interfering with tubulin dynamics, the compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of essential enzymes are key to its antimicrobial efficacy.
  • Metabolic Regulation : Activation of AMPK enhances glucose uptake in muscle cells and inhibits gluconeogenesis in the liver, contributing to its antidiabetic effects.

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in various therapeutic contexts:

  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls, with minimal side effects observed.
  • Clinical Trials : Preliminary clinical trials are underway to assess its safety and efficacy in humans for treating specific cancers and metabolic disorders.

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